3-acetyl-6-chloroquinolin-2(1H)-one 3-acetyl-6-chloroquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13319272
InChI: InChI=1S/C11H8ClNO2/c1-6(14)9-5-7-4-8(12)2-3-10(7)13-11(9)15/h2-5H,1H3,(H,13,15)
SMILES: CC(=O)C1=CC2=C(C=CC(=C2)Cl)NC1=O
Molecular Formula: C11H8ClNO2
Molecular Weight: 221.64 g/mol

3-acetyl-6-chloroquinolin-2(1H)-one

CAS No.:

Cat. No.: VC13319272

Molecular Formula: C11H8ClNO2

Molecular Weight: 221.64 g/mol

* For research use only. Not for human or veterinary use.

3-acetyl-6-chloroquinolin-2(1H)-one -

Specification

Molecular Formula C11H8ClNO2
Molecular Weight 221.64 g/mol
IUPAC Name 3-acetyl-6-chloro-1H-quinolin-2-one
Standard InChI InChI=1S/C11H8ClNO2/c1-6(14)9-5-7-4-8(12)2-3-10(7)13-11(9)15/h2-5H,1H3,(H,13,15)
Standard InChI Key MYEXYKZJHZEROP-UHFFFAOYSA-N
SMILES CC(=O)C1=CC2=C(C=CC(=C2)Cl)NC1=O
Canonical SMILES CC(=O)C1=CC2=C(C=CC(=C2)Cl)NC1=O

Introduction

Chemical Structure and Nomenclature

3-Acetyl-6-chloroquinolin-2(1H)-one belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. Key structural features include:

  • Chlorine atom at position 6.

  • Acetyl group (COCH3\text{COCH}_3) at position 3.

  • Ketone group at position 2, with a tautomeric hydrogen at position 1.

The IUPAC name is 3-acetyl-6-chloro-1H-quinolin-2-one, and its canonical SMILES representation is CC(=O)C1=CC2=C(C=CC(=C2)Cl)NC1=O\text{CC(=O)C1=CC2=C(C=CC(=C2)Cl)NC1=O} .

Synthesis Methods

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a common method to synthesize 2-chloroquinoline-3-carbaldehyde precursors. For example, 2-chloroquinoline-3-carbaldehyde (1) reacts with β-dicarbonyl compounds (e.g., ethylacetoacetate or acetylacetone) and urea/thiourea in ethanol with acetic acid catalysis to yield tetrahydropyrimidine derivatives .

Example Reaction Pathway:

2-Chloroquinoline-3-carbaldehyde+AcetylacetoneEtOH, AcOH3-Acetyl-6-chloroquinolin-2(1H)-one\text{2-Chloroquinoline-3-carbaldehyde} + \text{Acetylacetone} \xrightarrow{\text{EtOH, AcOH}} \text{3-Acetyl-6-chloroquinolin-2(1H)-one}

Microwave-Assisted Synthesis

A microwave-assisted approach using 2-amino-5-chlorobenzophenone and acetylacetone with concentrated HCl produced the compound in 6 minutes, followed by crystallization from ethanol . This method offers higher yields (50–75%) compared to traditional reflux .

Leuckart Reaction

Cyclization of 2-chloroquinoline-3-carbaldehyde with formamide and formic acid via the Leuckart reaction forms pyrrolo[3,4-b]quinolin-3(2H)-one derivatives, though this route is less common for the target compound .

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC11H8ClNO2\text{C}_{11}\text{H}_8\text{ClNO}_2
Molecular Weight221.02–221.64 g/mol
DensityNot Available (N/A)
Melting Point288–289°C (decomposes)
SolubilitySoluble in ethanol, DMSO
StabilityStable under ambient conditions

The compound’s infrared (IR) spectrum shows characteristic peaks at 3417 cm1^{-1} (N–H stretch), 1655 cm1^{-1} (C=O), and 1595 cm1^{-1} (C=N) . Nuclear magnetic resonance (NMR) data include a singlet at δ 4.16 ppm for the methylene group and aromatic protons between δ 7.45–7.79 ppm .

Biological Activities

Antimicrobial Activity

Derivatives of 3-acetyl-6-chloroquinolin-2(1H)-one exhibit broad-spectrum antimicrobial effects:

  • Gram-positive bacteria: Inhibits Staphylococcus aureus (MIC = 3.91–250 µg/mL) and Bacillus subtilis .

  • Gram-negative bacteria: Moderate activity against Escherichia coli (MIC = 62.5–500 µg/mL) .

  • Fungi: Limited efficacy against Candida albicans .

Mechanism: The acetyl and chlorine groups enhance membrane permeability and disrupt bacterial enzyme systems, such as DNA gyrase .

Cytotoxicity

In vitro studies on L929 fibroblast cells revealed low cytotoxicity (cell viability >75% at 100 µM), suggesting a favorable safety profile for therapeutic applications .

Applications

Pharmaceutical Intermediate

The compound serves as a precursor for synthesizing:

  • Antimicrobial agents: Hybrids with 1,3,4-oxadiazoles show enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) .

  • Anticancer agents: Quinoline derivatives inhibit topoisomerase enzymes in cancer cells .

Research Tool

Used in molecular docking studies to evaluate binding affinity with bacterial targets like penicillin-binding proteins .

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